

potential off-target effects of HTS07545

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Compound of Interest

Compound Name: HTS07545

Cat. No.: B10857871

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Technical Support Center: HTS07545

Welcome to the technical support center for **HTS07545**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of **HTS07545** and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **HTS07545**?

HTS07545 is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), a mitochondrial enzyme.^[1] It has an in vitro IC₅₀ of 30 nM for SQOR.^[1] SQOR catalyzes the first step in the mitochondrial metabolism of hydrogen sulfide (H₂S).^{[2][3][4]}

Q2: Are there any known off-targets for **HTS07545**?

Currently, there is no publicly available, direct experimental data on the comprehensive off-target profile of **HTS07545**. However, a structurally related and optimized compound from the same chemical class, STI1, has been shown to be highly selective for SQOR.^[5]

Q3: What does the selectivity profile of the related compound STI1 suggest for **HTS07545**?

The high selectivity of STI1 suggests that **HTS07545** is also likely to be a selective inhibitor of SQOR. STI1 was tested against other coenzyme Q (CoQ)-dependent mitochondrial enzymes and showed minimal inhibition, with IC₅₀ values for these off-targets being at least three orders

of magnitude higher than for SQOR.[5] This indicates a favorable selectivity profile for this class of compounds.

Q4: What are the potential downstream consequences of inhibiting SQOR?

Inhibition of SQOR is expected to decrease the mitochondrial metabolism of H₂S, leading to an increase in its intracellular concentration.[4][5] H₂S is a signaling molecule involved in various physiological processes, including cardioprotection.[2][3][6] Therefore, downstream effects of SQOR inhibition are likely mediated by elevated H₂S levels and their impact on cellular signaling pathways.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
High cellular toxicity at low concentrations	The compound may have a potent off-target that induces a toxic phenotype, or the effect could be due to potent on-target inhibition of SQOR in a specific cell context.	1. Perform a comprehensive cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific. 2. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways. 3. Consider performing a chemical proteomics screen to identify potential off-targets.
Inconsistent results between different cell lines	The expression levels of SQOR or potential off-target proteins may vary between cell lines.	1. Confirm SQOR expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well.
Phenotype does not match genetic knockdown of SQOR	The observed phenotype is likely due to an off-target effect.	1. Use a rescue experiment: re-express SQOR in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect. 2. Perform a target deconvolution study using chemical proteomics to identify the true target.
Biochemical activity does not correlate with cellular activity	Differences in the cellular environment, such as membrane permeability or compound metabolism, can alter inhibitor potency and selectivity. HTS07545 has been noted to have poor aqueous solubility. ^[5]	1. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding in a cellular context. 2. Assess the solubility and stability of HTS07545 in your specific cell culture media.

Quantitative Data

Selectivity Profile of the Structurally Related SQOR Inhibitor STI1

Target	IC50 (μM)	Selectivity Index (SI) vs. SQOR
SQOR (On-Target)	0.029	-
Complex I	~460	>15,000
Dihydroorotate Dehydrogenase (DHODH)	~300	>10,000
Complex II	>1000	>34,000
Complex III	>1000	>34,000
Electron-Transfer Flavoprotein:Ubiquinone Oxidoreductase (ETF:QO)	>100	>3,400

Data adapted from a study on STI1, a highly related analog of **HTS07545**.^[5] The selectivity index is calculated as IC50 (off-target) / IC50 (on-target).

Experimental Protocols

Protocol 1: Off-Target Identification using Chemical Proteomics (Affinity-Based Pulldown)

Objective: To identify the cellular binding partners of **HTS07545**.

Methodology:

- **Probe Synthesis:** Synthesize a derivative of **HTS07545** that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its binding affinity for SQOR.
- **Cell Lysis:** Prepare a cell lysate from the cell line of interest.
- **Affinity Pulldown:**

- Immobilize the biotinylated **HTS07545** probe on streptavidin-coated beads.
- Incubate the beads with the cell lysate to allow the probe to bind to its target proteins.
- As a control, incubate the lysate with beads alone or with beads coupled to a structurally similar but inactive compound.
- For competition experiments, pre-incubate the lysate with an excess of free, unmodified **HTS07545** before adding the probe-coupled beads.
- Washing: Wash the beads extensively to remove non-specific binders.
- Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
- Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
- Data Analysis: Identify proteins that are specifically pulled down by the **HTS07545** probe and show reduced binding in the presence of the free competitor compound. These are high-confidence binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

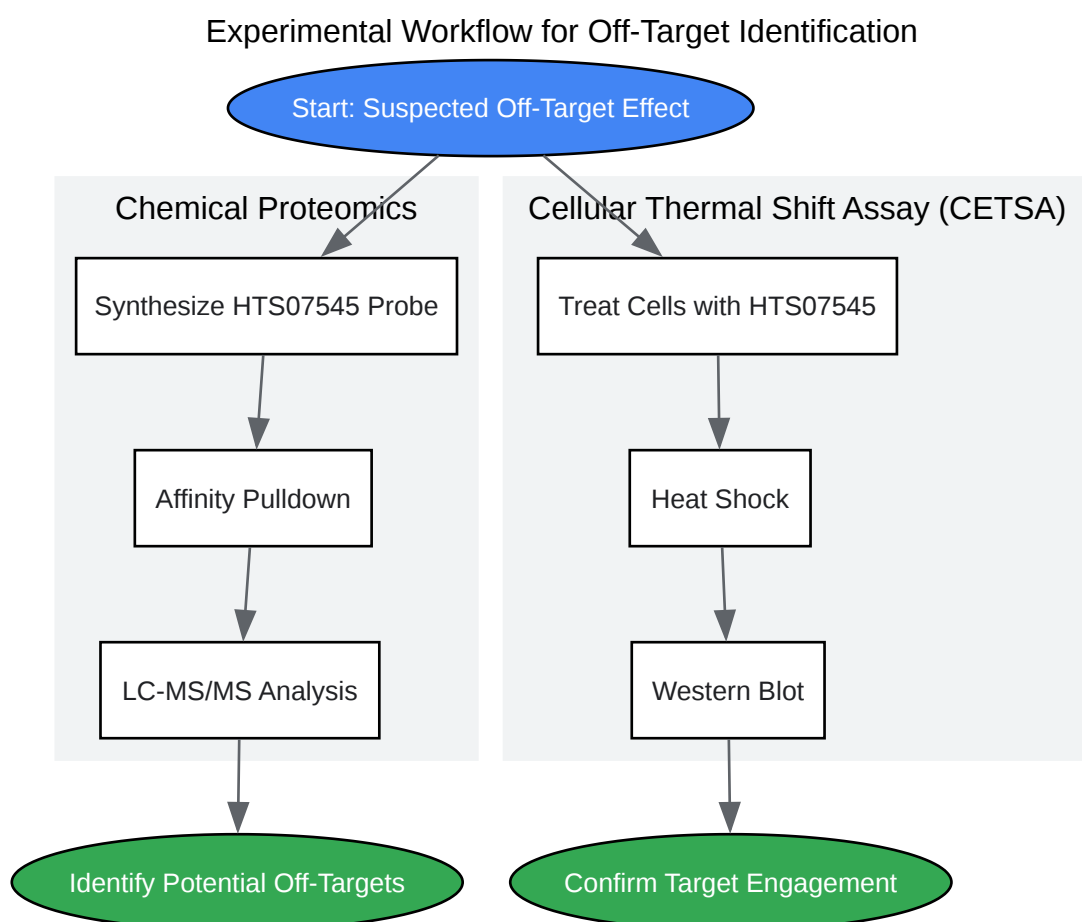
Objective: To confirm the binding of **HTS07545** to its target(s) in intact cells.

Methodology:

- Cell Treatment: Treat intact cells with either **HTS07545** or a vehicle control for a specified duration.
- Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
- Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

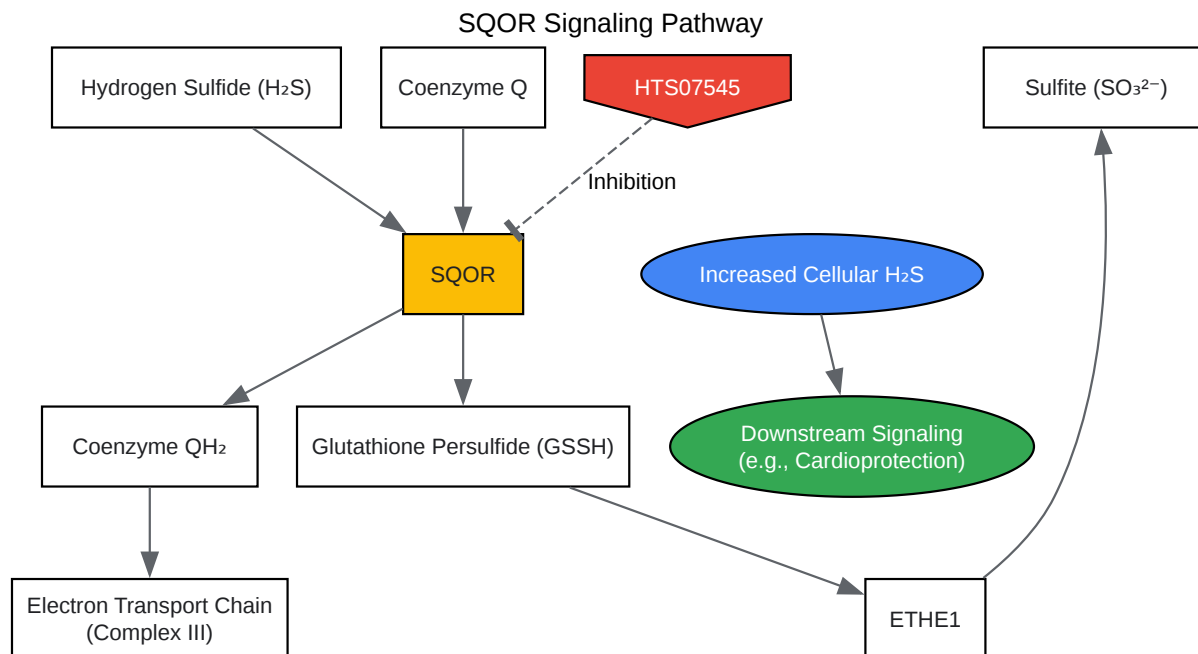
- **Protein Quantification:** Collect the supernatant and quantify the amount of the target protein (SQOR) and suspected off-targets remaining in the soluble fraction using Western blotting or other protein detection methods.
- **Data Analysis:** Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **HTS07545** indicates that the compound binds to and stabilizes the protein.

Visualizations



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Caption: Workflow for identifying and validating off-targets of **HTS07545**.



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Caption: Inhibition of SQOR by **HTS07545** leads to increased H₂S levels.

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